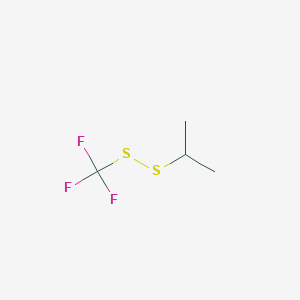
Trifluoromethyl isopropyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl isopropyl disulfide, also known as this compound, is a useful research compound. Its molecular formula is C4H7F3S2 and its molecular weight is 176.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1.1 Trifluoromethylation Reactions
TFM-ISD serves as a valuable reagent for trifluoromethylation processes, which are critical in the synthesis of biologically active compounds. The incorporation of the trifluoromethyl group (−CF3) enhances the lipophilicity and biological activity of molecules. For example, TFM-ISD can be utilized in electrophilic trifluoromethylation reactions, allowing for the introduction of this functional group into various substrates, thereby modifying their chemical properties and enhancing their therapeutic potential .
1.2 Disulfide Formation
Recent studies have highlighted a novel method for synthesizing disulfides using photochemical radical coupling techniques. TFM-ISD can be generated through these methods, showcasing its utility in producing disulfide linkages that are essential in various organic compounds. This approach is notable for its efficiency and scalability, enabling the production of disulfides without catalysts or additives .
Medicinal Chemistry
2.1 Antimalarial Agents
The trifluoromethyl group is known to significantly influence the pharmacological properties of compounds. Research indicates that derivatives containing this group exhibit enhanced activity against malaria. TFM-ISD can be integrated into new molecular frameworks aimed at developing antimalarial agents, capitalizing on its ability to improve the efficacy and selectivity of therapeutic candidates .
2.2 Drug Development
The presence of trifluoromethyl groups in drugs has been linked to improved metabolic stability and bioavailability. TFM-ISD's role in drug synthesis could lead to the development of new pharmaceuticals with enhanced therapeutic profiles. For instance, it has been suggested that trifluoromethylated compounds can replace methyl groups in existing drugs to optimize their performance against various diseases .
Case Studies
Eigenschaften
CAS-Nummer |
145372-21-0 |
|---|---|
Molekularformel |
C4H7F3S2 |
Molekulargewicht |
176.2 g/mol |
IUPAC-Name |
2-(trifluoromethyldisulfanyl)propane |
InChI |
InChI=1S/C4H7F3S2/c1-3(2)8-9-4(5,6)7/h3H,1-2H3 |
InChI-Schlüssel |
DUOCZXQKHSWHAQ-UHFFFAOYSA-N |
SMILES |
CC(C)SSC(F)(F)F |
Kanonische SMILES |
CC(C)SSC(F)(F)F |
Synonyme |
Trifluoromethyl isopropyl disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















